molecular formula C24H21NO5 B11049098 4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11049098
M. Wt: 403.4 g/mol
InChI Key: GFPAXIYOQGZPMK-UHFFFAOYSA-N
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Description

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, and a benzodioxin ring

Preparation Methods

The synthesis of 4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxin ring: This can be achieved through the reaction of catechol with an appropriate aldehyde under acidic conditions.

    Introduction of the benzoyl group: The benzodioxin intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Formation of the benzamide: The final step involves the reaction of the benzodioxin-benzoyl intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can be compared with other similar compounds, such as:

    4-methoxy-N-(4-methylbenzyl)benzamide: This compound has a similar structure but lacks the benzodioxin ring.

    4-methoxybenzoyl chloride: This compound is a precursor used in the synthesis of the target compound.

    4-methoxy-N-(4-pyridinyl)benzamide: This compound has a pyridinyl group instead of the benzodioxin ring.

The uniqueness of this compound lies in its benzodioxin ring, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C24H21NO5/c1-15-3-5-16(6-4-15)23(26)19-13-21-22(30-12-11-29-21)14-20(19)25-24(27)17-7-9-18(28-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)

InChI Key

GFPAXIYOQGZPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=C(C=C4)OC)OCCO3

Origin of Product

United States

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